H-Gly-val-phe-OH
Overview
Description
The compound H-Gly-val-phe-OH is a tripeptide composed of glycine, valine, and phenylalanine Tripeptides are short chains of amino acids linked by peptide bonds, and they play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-val-phe-OH can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:
Attachment of the first amino acid: (glycine) to a solid resin.
Sequential addition of protected amino acids: (valine and phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).
Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Gly-val-phe-OH: can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield tyrosine or dopa derivatives, while reduction can lead to modified peptide bonds.
Scientific Research Applications
H-Gly-val-phe-OH: has several applications in scientific research:
Biochemistry: It is used as a model compound to study peptide interactions and folding mechanisms.
Mechanism of Action
The mechanism by which H-Gly-val-phe-OH exerts its effects involves its ability to self-assemble through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions enable the formation of stable nanostructures that can encapsulate and deliver therapeutic agents to specific targets in the body .
Comparison with Similar Compounds
H-Gly-val-phe-OH: can be compared with other tripeptides such as H-Ala-leu-tyr-OH and H-Ser-gly-phe-OH . While these peptides share similar structural features, This compound is unique in its ability to form specific nanostructures and hydrogels, making it particularly valuable in nanotechnology and biomedical applications .
List of Similar Compounds
- H-Ala-leu-tyr-OH
- H-Ser-gly-phe-OH
- H-Tyr-phe-val-OH
By understanding the properties and applications of This compound , researchers can harness its potential for various scientific and industrial purposes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)14(19-13(20)9-17)15(21)18-12(16(22)23)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMRSWQOHIQTFL-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427216 | |
Record name | Glycyl-L-valyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82985-55-5 | |
Record name | Glycyl-L-valyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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